molecular formula C27H34F3N3O2 B1452063 Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate CAS No. 1134331-53-5

Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate

Cat. No. B1452063
CAS RN: 1134331-53-5
M. Wt: 489.6 g/mol
InChI Key: YLTSIGBAKSDRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate is a useful research compound. Its molecular formula is C27H34F3N3O2 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Staining Applications

Piperazine derivatives, such as Hoechst 33258, have been extensively utilized in biological research for their DNA-binding properties. Hoechst dyes are known for their strong affinity to the minor groove of double-stranded DNA, with a specificity for AT-rich sequences. These compounds have found widespread use in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content, highlighting their importance in genetic research and diagnostics (Issar & Kakkar, 2013).

Pharmacological Research

Piperazine and its analogues play a crucial role in the development of pharmaceutical agents. Their structural components are integral to the pharmacophoric groups of several antipsychotic agents, demonstrating the chemical versatility and significance of piperazine structures in drug design. Research into arylcycloalkylamines, including phenyl piperidines and piperazines, has shown that these structures can significantly enhance the potency and selectivity of compounds targeting D2-like receptors (Sikazwe et al., 2009).

Metabolic and Pharmacokinetic Studies

The metabolic processing and inhibitory effects of compounds on cytochrome P450 isoforms are crucial for understanding drug interactions and safety. Research on chemical inhibitors of these isoforms, including studies on piperazine derivatives, provides valuable insights into the metabolism of drugs and potential drug–drug interactions, essential for the safe and effective use of pharmaceuticals (Khojasteh et al., 2011).

properties

IUPAC Name

methyl 3-[1-benzyl-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F3N3O2/c1-35-26(34)11-10-22-20-31(19-21-6-3-2-4-7-21)13-12-25(22)33-16-14-32(15-17-33)24-9-5-8-23(18-24)27(28,29)30/h2-9,18,22,25H,10-17,19-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTSIGBAKSDRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate
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Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate
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Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate
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Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate
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Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate

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